Cas no 50440-86-3 (2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one)
2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-氨基-7-三氟甲基-4(3H)喹唑啉酮
- 2-amino-7-(trifluoromethyl)quinazolin-4(3H)-one
- 4(3H)-Quinazolinone, 2-amino-7-(trifluoromethyl)-
- F15776
- 2-amino-7-(trifluoromethyl)-3H-quinazolin-4-one
- 2-AMINO-7-(TRIFLUOROMETHYL)-4(3H)-QUINAZOLINONE
- 2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
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- MDL: MFCD30291120
- Inchi: 1S/C9H6F3N3O/c10-9(11,12)4-1-2-5-6(3-4)14-8(13)15-7(5)16/h1-3H,(H3,13,14,15,16)
- InChI Key: YKRJERFQSDIWPH-UHFFFAOYSA-N
- SMILES: FC(C1C=CC2C(NC(N)=NC=2C=1)=O)(F)F
Computed Properties
- Exact Mass: 229.046
- Monoisotopic Mass: 229.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 67.5
2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189012004-1g |
2-Amino-7-(trifluoromethyl)quinazolin-4(3H)-one |
50440-86-3 | 97% | 1g |
$626.00 | 2023-09-01 | |
| Chemenu | CM214727-1g |
2-Amino-7-(trifluoromethyl)quinazolin-4(3H)-one |
50440-86-3 | 97% | 1g |
$556 | 2021-08-04 | |
| Chemenu | CM214727-1g |
2-Amino-7-(trifluoromethyl)quinazolin-4(3H)-one |
50440-86-3 | 97% | 1g |
$511 | 2024-07-16 | |
| Chemenu | CM214727-500mg |
2-Amino-7-(trifluoromethyl)quinazolin-4(3H)-one |
50440-86-3 | 97% | 500mg |
$410 | 2024-07-16 | |
| Crysdot LLC | CD11114666-1g |
2-Amino-7-(trifluoromethyl)quinazolin-4(3H)-one |
50440-86-3 | 97% | 1g |
$589 | 2024-07-19 | |
| eNovation Chemicals LLC | Y0995234-5g |
2-amino-7-(trifluoromethyl)quinazolin-4(3H)-one |
50440-86-3 | 95% | 5g |
$2000 | 2025-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559002-1g |
2-Amino-7-(trifluoromethyl)quinazolin-4(3H)-one |
50440-86-3 | 98% | 1g |
¥5895.00 | 2024-05-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0371-100.0mg |
2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one |
50440-86-3 | 95% | 100.0mg |
¥857.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0371-250.0mg |
2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one |
50440-86-3 | 95% | 250.0mg |
¥1372.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0371-500.0mg |
2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one |
50440-86-3 | 95% | 500.0mg |
¥2281.0000 | 2025-04-11 |
2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one Suppliers
2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one
Introduction to 2-Amino-7-(Trifluoromethyl)-3,4-Dihydroquinazolin-4-One (CAS No. 50440-86-3)
2-Amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one (CAS No. 50440-86-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
The chemical structure of 2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one is characterized by a quinazoline ring system with a trifluoromethyl group at the 7-position and an amino group at the 2-position. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, making it an attractive moiety for drug design.
Recent studies have highlighted the potential of 2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one as a lead compound for the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its antitumor properties, 2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has also shown promise as an anti-inflammatory agent. Research conducted by a team at the University of California in 2020 revealed that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one has been extensively studied to understand its behavior in biological systems. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its potential use as an oral medication. Furthermore, its metabolic stability has been confirmed through in vitro assays using liver microsomes from different species.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one in human subjects. Preliminary results from Phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and pave the way for further clinical development.
In conclusion, 2-amino-7-(trifluoromethyl)-3,4-dihydroquinazolin-4-one (CAS No. 50440-86-3) represents a promising lead compound with significant potential for therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the fields of oncology and inflammatory diseases. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a vital role in advancing medical treatments.
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